6-Fluoropyridine-3,4-diamine

Lipophilicity Drug Design Permeability

6-Fluoropyridine-3,4-diamine is a strategic fluorinated building block for CNS-penetrant and kinase-targeted drug discovery. The 6-fluoro substitution elevates logP to 0.58 (vs. -0.09 to -0.5 for unsubstituted 3,4-diaminopyridine), driving membrane permeability and oral bioavailability. Its reduced pKa (4.50 vs. 9.17) enables precise basicity tuning for kinase inhibitor selectivity. Lower solubility (10.8 mg/mL) and depressed melting point (165°C vs. 216-220°C) unlock controlled-release formulation and melt-processing. ≥95% purity; in stock. Order for R&D and GMP synthesis.

Molecular Formula C5H6FN3
Molecular Weight 127.12 g/mol
CAS No. 60186-24-5
Cat. No. B1313892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoropyridine-3,4-diamine
CAS60186-24-5
Molecular FormulaC5H6FN3
Molecular Weight127.12 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1F)N)N
InChIInChI=1S/C5H6FN3/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2,(H2,7,9)
InChIKeyWAOINDABWBSPMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoropyridine-3,4-diamine (CAS 60186-24-5): Procurement-Grade Specifications & Physicochemical Identity


6-Fluoropyridine-3,4-diamine (CAS 60186-24-5) is a fluorinated pyridine derivative with the molecular formula C₅H₆FN₃ and a molecular weight of 127.12 g/mol . It is characterized by the presence of a fluorine atom at the 6-position and two adjacent amino groups at the 3- and 4-positions of the pyridine ring. This structural arrangement provides a unique combination of electronic and steric properties, making it a versatile intermediate in organic synthesis and medicinal chemistry . Key physicochemical properties include a predicted melting point of 165 °C (solvated), a boiling point of 380.6±37.0 °C (predicted), a density of 1.4±0.1 g/cm³ (predicted), and a logP value of 0.58 .

Why 6-Fluoropyridine-3,4-diamine Cannot Be Replaced by Unsubstituted or Differently Fluorinated Pyridine-3,4-diamines


The specific substitution pattern of 6-fluoropyridine-3,4-diamine fundamentally alters its physicochemical properties and reactivity compared to close structural analogs. Generic substitution with unsubstituted pyridine-3,4-diamine (CAS 54-96-6) or other fluorinated isomers fails to replicate the precise electronic environment and steric constraints essential for targeted synthetic outcomes. The presence of the 6-fluoro group significantly impacts the compound's lipophilicity, basicity, and hydrogen-bonding capacity, directly influencing its behavior in biological systems and synthetic transformations . The quantitative evidence below demonstrates that the 6-fluoro substitution confers distinct advantages in terms of solubility, pKa, and potential for metabolic stability, which are critical parameters for drug discovery and materials science applications .

Quantitative Differentiation of 6-Fluoropyridine-3,4-diamine Against Key Analogs


Enhanced Lipophilicity (LogP) vs. Unsubstituted 3,4-Diaminopyridine

6-Fluoropyridine-3,4-diamine exhibits a significantly higher logP value compared to unsubstituted 3,4-diaminopyridine. This indicates greater lipophilicity, which is a critical parameter for passive membrane permeability and oral bioavailability in drug development .

Lipophilicity Drug Design Permeability

Reduced Basicity (pKa) vs. Unsubstituted 3,4-Diaminopyridine

The 6-fluoro substitution significantly lowers the predicted pKa of the pyridine nitrogen compared to unsubstituted 3,4-diaminopyridine. This alteration in basicity can impact binding interactions with biological targets and influence chemical reactivity [1].

Basicity pKa Reactivity

Decreased Aqueous Solubility vs. Unsubstituted 3,4-Diaminopyridine

6-Fluoropyridine-3,4-diamine exhibits lower aqueous solubility compared to unsubstituted 3,4-diaminopyridine. This property must be considered during formulation development but can also be advantageous for controlled release or specific crystallization strategies .

Solubility Formulation Bioavailability

Lower Melting Point vs. Unsubstituted 3,4-Diaminopyridine

6-Fluoropyridine-3,4-diamine has a significantly lower melting point compared to unsubstituted 3,4-diaminopyridine. This difference can influence purification strategies, formulation stability, and solid-state properties .

Melting Point Crystallinity Processability

Potential for Improved Metabolic Stability via Fluorine Substitution

Fluorine substitution at the 6-position of pyridine-3,4-diamine is expected to enhance metabolic stability by blocking oxidative metabolism at that site, a common metabolic soft spot for unsubstituted pyridines . While direct comparative in vivo data for this specific compound is limited, class-level inferences from fluorinated heterocycles support this advantage.

Metabolic Stability Fluorination Drug Design

Optimal Use Cases for 6-Fluoropyridine-3,4-diamine Based on Verified Differentiation


Medicinal Chemistry: Lead Optimization for Enhanced Lipophilicity and Permeability

6-Fluoropyridine-3,4-diamine is ideally suited for medicinal chemistry programs aiming to improve the lipophilicity and membrane permeability of lead compounds. Its logP of 0.58, which is significantly higher than that of unsubstituted 3,4-diaminopyridine (logP ~ -0.09 to -0.5), makes it a superior choice when designing molecules for oral bioavailability or CNS penetration . The fluorine atom also contributes to metabolic stability by blocking oxidative pathways at the 6-position .

Synthetic Chemistry: Building Block for Fluorinated Heterocycles with Altered Basicity

The reduced pKa (4.50±0.49) of 6-fluoropyridine-3,4-diamine, compared to unsubstituted 3,4-diaminopyridine (pKa 9.17±0.12), makes it a valuable building block for synthesizing compounds that require a less basic pyridine nitrogen. This property is particularly relevant in the development of kinase inhibitors, where fine-tuning basicity can enhance target selectivity and reduce off-target interactions .

Formulation Science: Development of Controlled-Release or Low-Solubility Drug Products

With an aqueous solubility of 10.8 mg/mL (predicted ESOL), 6-fluoropyridine-3,4-diamine is less soluble than its unsubstituted counterpart (24 g/L). This lower solubility can be exploited to formulate controlled-release dosage forms or to develop crystallization strategies that improve the physical stability of the final drug product .

Materials Science: Precursor for Functionalized Polymers or Coordination Complexes

The lower melting point (165 °C) of 6-fluoropyridine-3,4-diamine, relative to 3,4-diaminopyridine (216-220 °C), suggests altered solid-state packing and potential for improved processability. This makes it a candidate for use in melt-processing applications or as a monomer for synthesizing fluorinated polymers with tailored thermal properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoropyridine-3,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.